HS-C6-PEG9-acid
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Overview
Description
HS-C6-PEG9-acid is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The compound consists of a hexyl (C6) chain linked to a PEG chain with nine ethylene glycol units, terminating in a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HS-C6-PEG9-acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available hexylamine and PEG9, which is a PEG chain with nine ethylene glycol units.
Coupling Reaction: The hexylamine is reacted with PEG9 under conditions that promote the formation of an amide bond. This is usually achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM).
Acidification: The resulting product is then treated with an acid, such as hydrochloric acid (HCl), to convert the terminal amine group into a carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
HS-C6-PEG9-acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Nucleophilic substitution reactions at the terminal carboxylic acid group.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid (H2SO4).
Amidation: Uses amines and coupling reagents such as DCC and NHS.
Substitution: Employs nucleophiles like alkoxides or amines under basic conditions.
Major Products
Esters: Formed from esterification reactions.
Amides: Resulting from amidation reactions.
Substituted Derivatives: Produced from nucleophilic substitution reactions.
Scientific Research Applications
HS-C6-PEG9-acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of complex molecules, including PROTACs.
Biology: In the study of protein degradation pathways and the development of targeted therapies.
Medicine: For the design of drugs that can selectively degrade disease-causing proteins.
Industry: In the production of specialized chemicals and materials.
Mechanism of Action
HS-C6-PEG9-acid functions as a linker in PROTACs, which work by:
Binding to Target Proteins: One end of the PROTAC molecule binds to the target protein.
Recruiting E3 Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.
Degradation: The ubiquitinated protein is degraded by the proteasome, reducing its levels in the cell.
Comparison with Similar Compounds
Similar Compounds
HS-C6-PEG4-acid: A shorter PEG chain with four ethylene glycol units.
HS-C6-PEG12-acid: A longer PEG chain with twelve ethylene glycol units.
HS-C6-PEG9-amine: Similar structure but terminates in an amine group instead of a carboxylic acid.
Uniqueness
HS-C6-PEG9-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective as a linker in PROTACs .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(6-sulfanylhexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O11S/c26-25(27)5-7-29-9-11-31-13-15-33-17-19-35-21-23-36-22-20-34-18-16-32-14-12-30-10-8-28-6-3-1-2-4-24-37/h37H,1-24H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPCJBPVVLMZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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